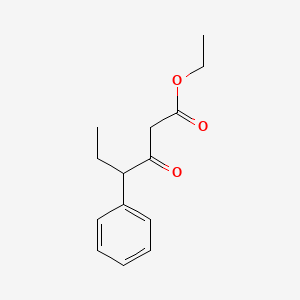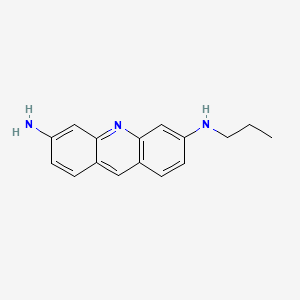
3,6-Acridinediamine, N-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Acridinediamine, N-propyl-: is a derivative of acridine, a heterocyclic organic compound. This compound is characterized by the presence of amino groups at the 3 and 6 positions of the acridine ring, with an additional propyl group attached to the nitrogen atom. Acridine derivatives are known for their applications in various fields, including medicinal chemistry, due to their biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Acridinediamine, N-propyl- typically involves the introduction of amino groups at the 3 and 6 positions of the acridine ring, followed by the attachment of a propyl group to the nitrogen atom. One common method involves the reaction of acridine with nitrous acid to form the corresponding diazonium salt, which is then reduced to yield the diamino derivative. The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions .
Industrial Production Methods: Industrial production of 3,6-Acridinediamine, N-propyl- may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, reduction, and alkylation, with careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Acridinediamine, N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation can be carried out using acyl chlorides, while alkylation can be achieved using alkyl halides under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Acylated and alkylated derivatives.
Applications De Recherche Scientifique
3,6-Acridinediamine, N-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to intercalate with DNA.
Mécanisme D'action
The primary mechanism of action of 3,6-Acridinediamine, N-propyl- involves DNA intercalation . By inserting itself between the base pairs of DNA, the compound disrupts the normal structure and function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to intercalate with DNA makes it a potent antimicrobial and anticancer agent .
Comparaison Avec Des Composés Similaires
3,6-Diaminoacridine: Similar in structure but lacks the propyl group.
Acriflavine: Another acridine derivative with similar DNA intercalating properties.
Proflavine: Known for its antiseptic properties and DNA intercalation ability
Uniqueness: 3,6-Acridinediamine, N-propyl- is unique due to the presence of the propyl group, which can influence its solubility, reactivity, and biological activity. This structural modification can enhance its effectiveness in certain applications compared to its analogs .
Propriétés
Numéro CAS |
64332-91-8 |
|---|---|
Formule moléculaire |
C16H17N3 |
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
3-N-propylacridine-3,6-diamine |
InChI |
InChI=1S/C16H17N3/c1-2-7-18-14-6-4-12-8-11-3-5-13(17)9-15(11)19-16(12)10-14/h3-6,8-10,18H,2,7,17H2,1H3 |
Clé InChI |
QCBSHVLUPLNISM-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


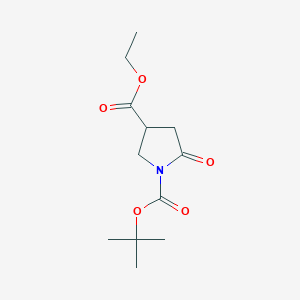
![5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15244367.png)
![3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244381.png)
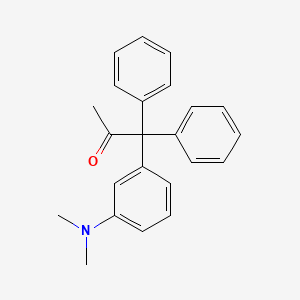

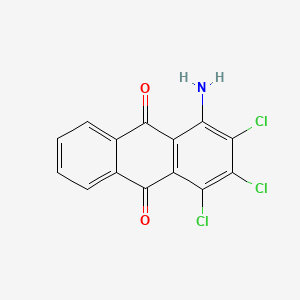

![Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15244405.png)

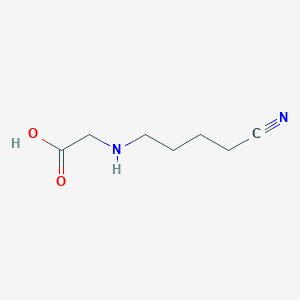
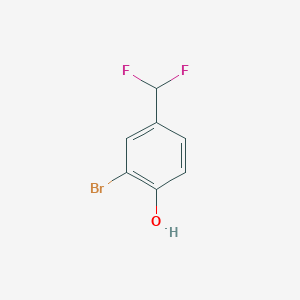
![1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea](/img/structure/B15244431.png)

